molecular formula C14H28S2 B14340954 2-Undecyl-1,3-dithiolane CAS No. 103383-70-6

2-Undecyl-1,3-dithiolane

Cat. No.: B14340954
CAS No.: 103383-70-6
M. Wt: 260.5 g/mol
InChI Key: MTJIKFNTOLCKBF-UHFFFAOYSA-N
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Description

2-Undecyl-1,3-dithiolane is an organosulfur compound that belongs to the class of 1,3-dithiolanes. These compounds are characterized by a five-membered ring containing two sulfur atoms at the 1 and 3 positions. The undecyl group attached to the second carbon atom of the ring makes this compound unique. 1,3-Dithiolanes are known for their stability and versatility in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Undecyl-1,3-dithiolane can be synthesized through the reaction of an aldehyde with 1,2-ethanedithiol in the presence of a Brönsted or Lewis acid catalyst . The reaction typically proceeds under mild conditions and yields the desired dithiolane product. The general reaction scheme is as follows:

RCHO+HSCH2CH2SHRCH(SCH2CH2S)+H2ORCHO + HSCH_2CH_2SH \rightarrow RCH(SCH_2CH_2S) + H_2O RCHO+HSCH2​CH2​SH→RCH(SCH2​CH2​S)+H2​O

where ( R ) represents the undecyl group.

Industrial Production Methods

Industrial production of 1,3-dithiolanes, including this compound, often involves the use of efficient and reusable catalysts such as copper bis(dodecyl sulfate) [Cu(DS)_2] or yttrium triflate. These catalysts facilitate the thioacetalization and transthioacetalization of carbonyl compounds in water at room temperature, offering high chemoselectivity and yields .

Chemical Reactions Analysis

Types of Reactions

2-Undecyl-1,3-dithiolane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO_4, OsO_4, CrO_3/Py

    Reduction: H_2/Ni, LiAlH_4, NaBH_4

    Substitution: RLi, RMgX, RCuLi

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols

    Substitution: New organosulfur compounds

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-undecyl-1,3-dithiolane involves its ability to undergo reversible reactions, such as ring-opening polymerization. The disulfide bonds in the dithiolane ring can be readily exchanged with thiols, allowing for dynamic covalent chemistry. This property is exploited in the design of self-healing materials and stimuli-responsive polymers .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Undecyl-1,3-dithiolane is unique due to its specific structure, which imparts distinct chemical properties and reactivity

Properties

CAS No.

103383-70-6

Molecular Formula

C14H28S2

Molecular Weight

260.5 g/mol

IUPAC Name

2-undecyl-1,3-dithiolane

InChI

InChI=1S/C14H28S2/c1-2-3-4-5-6-7-8-9-10-11-14-15-12-13-16-14/h14H,2-13H2,1H3

InChI Key

MTJIKFNTOLCKBF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC1SCCS1

Origin of Product

United States

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